molecular formula C14H12N2O3 B3063964 4-(2-imidazol-1-ylethoxy)chromen-2-one CAS No. 828265-57-2

4-(2-imidazol-1-ylethoxy)chromen-2-one

Cat. No.: B3063964
CAS No.: 828265-57-2
M. Wt: 256.26 g/mol
InChI Key: MXJNKMWQNZHBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Imidazol-1-ylethoxy)chromen-2-one is a synthetic hybrid molecule designed for pharmaceutical and biochemical research. It combines a chromen-2-one (coumarin) core, a privileged structure in medicinal chemistry, with an imidazole heterocycle via an ethoxy linker. The imidazole ring is a quintessential pharmacophore in biochemistry . It is a planar, aromatic heterocycle that is amphoteric, allowing it to function as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets such as enzymes and receptors . This moiety is a critical component of the amino acid histidine and is present in numerous FDA-approved drugs . The chromen-2-one scaffold is likewise known for a broad spectrum of biological activities. The strategic fusion of these two potent motifs in a single molecule creates a sophisticated tool for investigating new therapeutic pathways. The compound's primary research value lies in its potential as a multi-target agent. Imidazole-containing compounds are extensively documented for their diverse biological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities . For instance, various imidazole derivatives act through mechanisms such as catalytic inhibition of Topoisomerase IIα , stabilization of c-MYC G-quadruplex DNA , and inhibition of kinases like Focal Adhesion Kinase (FAK) and Aurora Kinase . Concurrently, chromen-2-one (coumarin) derivatives have demonstrated significant anti-Alzheimer's potential, acting as potent acetylcholinesterase (AChE) inhibitors and antioxidants . The ethoxy linker in the structure serves to connect these two pharmacophores, potentially optimizing their spatial orientation for binding to active sites. This compound is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to utilize this compound for in vitro assays, target validation, and mechanistic studies to further elucidate its specific molecular targets and full pharmacological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

828265-57-2

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

4-(2-imidazol-1-ylethoxy)chromen-2-one

InChI

InChI=1S/C14H12N2O3/c17-14-9-13(11-3-1-2-4-12(11)19-14)18-8-7-16-6-5-15-10-16/h1-6,9-10H,7-8H2

InChI Key

MXJNKMWQNZHBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN3C=CN=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 2 Imidazol 1 Ylethoxy Chromen 2 One and Analogs

Strategic Design Principles for Imidazole-Substituted Chromen-2-one Derivatives

The rationale behind designing imidazole-substituted chromen-2-one derivatives is rooted in the established biological significance of both heterocyclic systems. Chromen-2-ones, or coumarins, are a well-known class of compounds, with natural and synthetic derivatives exhibiting a wide array of pharmacological activities. nih.gov Similarly, the imidazole (B134444) ring is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. mdpi.comnih.gov

The core design principle involves the creation of hybrid molecules where the chromen-2-one scaffold is linked to an imidazole moiety, often with the goal of producing compounds with enhanced or novel biological profiles, such as anticancer or antimicrobial activities. rsc.orgnih.gov The ethoxy linker is not merely a spacer but plays a crucial role in determining the molecule's conformational flexibility and its ability to interact with biological targets. The design is often guided by pre-existing pharmacophore models and the known activities of simpler analogs. rsc.org This modular approach allows for systematic modifications of both the chromen-2-one core and the imidazole ring to optimize biological activity.

Established Synthetic Routes to the Chromen-2-one Core with Ethoxy Linkers

The construction of the foundational chromen-2-one core functionalized with an ethoxy linker is typically a two-step process. First, the chromen-2-one nucleus is synthesized, followed by the introduction of the linker.

Classic methods for synthesizing the chromen-2-one ring system include the Perkin reaction, the Pechmann condensation, and the Knoevenagel condensation. nih.goveurjchem.com A common and versatile precursor for the target scaffold is 4-hydroxycoumarin (B602359), which is readily available.

The ethoxy linker is typically introduced via a Williamson ether synthesis. This involves the O-alkylation of a hydroxy-substituted coumarin (B35378) with a suitable difunctional electrophile. For instance, reacting 7-hydroxy-4-methylcoumarin with 1-bromo-2-chloroethane (B52838) in the presence of a weak base like potassium carbonate (K₂CO₃) yields 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one. niscpr.res.in The resulting chloroethoxy-functionalized coumarin is a key intermediate, primed for the subsequent introduction of the imidazole nucleus.

Starting MaterialReagentBaseProductReference
7-hydroxy-4-methylcoumarin1-bromo-2-chloroethaneK₂CO₃7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one niscpr.res.in
4-hydroxycoumarinPropargyl bromideK₂CO₃4-(Prop-2-yn-1-yloxy)-2H-chromen-2-one mdpi.com

Regiospecific Imidazole Functionalization Techniques

Once the chromen-2-one core with a reactive linker is synthesized, the next crucial step is the introduction of the imidazole ring. Achieving regioselectivity—controlling which of the two nitrogen atoms in the imidazole ring forms the bond—is paramount.

The most direct method for attaching a pre-formed imidazole ring to the ethoxy-coumarin scaffold is through nucleophilic substitution. The intermediate synthesized in the previous step, such as 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one, possesses a terminal alkyl chloride which is an excellent electrophilic site. niscpr.res.in

Imidazole, being a weak base, can act as a nucleophile. The reaction is typically facilitated by a stronger base to deprotonate the imidazole, forming the more nucleophilic imidazolide (B1226674) anion. This anion then displaces the chloride ion on the ethoxy linker to form the final C-N bond, yielding the target 4-(2-imidazol-1-ylethoxy)chromen-2-one structure. A similar strategy has been successfully employed to condense triazole with a chloroethoxy-coumarin derivative, highlighting the viability of this approach for five-membered nitrogen heterocycles. niscpr.res.in

An alternative to attaching a pre-formed imidazole is to construct the imidazole ring directly onto the chromen-2-one scaffold. Multi-component condensation reactions are powerful tools for this purpose. The Radiszewski synthesis and its variations provide a classic route to substituted imidazoles. nih.govresearchgate.net

This strategy involves the condensation of three components: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source (commonly ammonium (B1175870) acetate). nih.gov To apply this to the synthesis of chromen-2-one-imidazole hybrids, a chromen-2-one derivative bearing an aldehyde functional group is required. For example, a one-pot condensation of a substituted 3-formylchromone, benzil (B1666583) (a 1,2-dicarbonyl), and ammonium acetate (B1210297) in refluxing acetic acid can yield 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazole derivatives. nih.gov This method builds the imidazole ring system in a single, efficient step.

Chromone (B188151) ReactantDicarbonylAmmonia SourceProduct TypeReference
3-formylchromonesBenzilAmmonium acetate2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles nih.gov

Advanced Methodologies for Derivatization and Hybrid Compound Synthesis

To further explore the chemical space and generate diverse libraries of compounds for biological screening, advanced synthetic methodologies are employed. These techniques allow for the creation of more complex hybrid structures and analogs.

Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.net This triazole ring is often considered a bioisostere of an imidazole ring, making this methodology highly relevant for creating analogs of the target compound.

The synthesis of triazole-chromen-2-one conjugates via CuAAC is a modular and highly efficient process. mdpi.com The strategy requires two key components: a chromen-2-one bearing a terminal alkyne and an organic azide.

Synthesis of the Alkyne Component : An alkyne functional group can be readily introduced onto the chromen-2-one scaffold. For example, the reaction of 4-hydroxycoumarin with propargyl bromide in the presence of K₂CO₃ yields 4-(prop-2-yn-1-yloxy)-2H-chromen-2-one, an alkyne-functionalized building block. mdpi.com

Cycloaddition Reaction : This O-propargylated coumarin is then reacted with a diverse range of organic azides in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate). This 1,3-dipolar cycloaddition reaction proceeds under mild conditions to exclusively afford the 1,4-disubstituted 1,2,3-triazole-chromen-2-one conjugate. mdpi.com

The versatility of this approach lies in the commercial availability or straightforward synthesis of a vast array of organic azides, allowing for the rapid generation of large compound libraries for structure-activity relationship studies. mdpi.com

O-propargylated coumarin (3) ReactantAzide ReactantProductYield (%)Reference
4-(Prop-2-yn-1-yloxy)-2H-chromen-2-one1-azido-2-methoxybenzene4-((1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one (8b)27% mdpi.com
4-(Prop-2-yn-1-yloxy)-2H-chromen-2-one3-furylboronic acid (precursor to azide)4-((1-(Furan-3-yl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one (8j)18% mdpi.com

Microwave-Assisted Synthetic Protocols for Chromen-2-one Hybrids

Microwave-assisted organic synthesis has emerged as a significant and eco-friendly technique in medicinal chemistry, offering considerable advantages over conventional heating methods. africanjournalofbiomedicalresearch.com This technology is particularly effective for the synthesis of heterocyclic compounds like chromen-2-one (coumarin) and its hybrids, drastically reducing reaction times from hours to minutes and often increasing product yields. africanjournalofbiomedicalresearch.comnih.govafricanjournalofbiomedicalresearch.com

The synthesis of the core chromen-2-one scaffold can be efficiently achieved through various condensation reactions under microwave irradiation. Classic methods such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction are all amenable to microwave heating. eurekaselect.com For instance, the Pechmann condensation of phenols with ethyl acetoacetate (B1235776) can be performed under solvent-free conditions using catalysts like FeF₃, with microwave irradiation at 450 W significantly accelerating the reaction and improving yields compared to conventional heating. nih.govmdpi.com Similarly, the synthesis of 3-substituted coumarin derivatives via Knoevenagel condensation between 2-hydroxybenzaldehyde and various activated methylenes is optimized with microwave assistance, achieving optimal reaction times as short as 60 seconds. aip.org

For the creation of chromen-2-one hybrids, such as those containing an imidazole moiety, microwave irradiation proves invaluable. It facilitates the rapid coupling of the chromen-2-one core with other heterocyclic systems. researchgate.net In a multi-step synthesis of imidazole-coumarin structures, the use of microwave irradiation at 180 W for the final coupling step resulted in good yields, whereas traditional heating required up to 12 hours for completion. researchgate.net The condensation of 4-hydroxycoumarin, 2-mercaptobenzimidazole, and aromatic aldehydes to produce complex chromen-2-one derivatives can be completed in 6 to 11 minutes with excellent yields under microwave conditions. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com This efficiency highlights the potential of microwave-assisted protocols in accelerating the discovery and development of novel chromen-2-one-based compounds.

Comparison of Conventional vs. Microwave-Assisted Synthesis for Chromen-2-one Hybrids
Reaction TypeMethodReaction TimeYield (%)Reference
Pechmann Condensation (4-methylcoumarin synthesis)Conventional Heating>20 min18% mdpi.com
Pechmann Condensation (4-methylcoumarin synthesis)Microwave Irradiation20 min97% mdpi.com
Benzimidazole-Pyrazole-Chromen-2-one SynthesisConventional Heating3-4 hrsNot Specified nih.gov
Benzimidazole-Pyrazole-Chromen-2-one SynthesisMicrowave Irradiation6-8 minUp to 94% nih.gov
Chromene-Imidazole SynthesisConventional Heating12 hrs61-68% researchgate.net
Chromene-Imidazole SynthesisMicrowave IrradiationNot SpecifiedGood researchgate.net

Structural Modifications and Diversity Generation for Enhanced Bioactivity

Optimization of Linker Length and Heteroatom Inclusion

The linker connecting the chromen-2-one and imidazole moieties plays a critical role in determining the biological activity of the hybrid molecule. Modifications to the linker's length, flexibility, and constituent heteroatoms can significantly modulate the compound's potency and selectivity. The parent compound, this compound, features a two-carbon ethereal linkage (-O-CH₂-CH₂-).

Research into related analogs has demonstrated the importance of the linker composition. For example, in a series of imidazole-coumarin conjugates designed as anti-Hepatitis C Virus (HCV) agents, a thiomethylene linker (–S-CH₂–) was used to connect the two heterocyclic rings. mdpi.comnih.gov This substitution of an oxygen atom with a sulfur atom represents a key strategy in heteroatom inclusion, altering the electronic properties and spatial orientation of the molecule, which can influence interactions with biological targets. mdpi.com

The length of the spacer is also a crucial parameter. Studies on coumarin-triazole hybrids have indicated that a two-carbon spacer between the coumarin and triazole rings is beneficial for anticancer activity. frontiersin.org Conversely, incorporating a more extended acetamide (B32628) linker in certain chromene-triazole-sulfonamide hybrids resulted in poor biological activity, potentially due to steric clashes. nih.gov The synthesis of coumarin derivatives with longer alkyloxy chains, such as hexyloxy linkers, further demonstrates the exploration of linker length to optimize biological profiles. nih.gov These findings underscore that a systematic variation of the linker, by adjusting the number of methylene (B1212753) units (-(CH₂)n-) or by incorporating different heteroatoms (O, S, N), is a key strategy for fine-tuning the bioactivity of chromen-2-one-imidazole hybrids.

Impact of Linker Modification on Biological Activity in Coumarin Hybrids
Coumarin Hybrid TypeLinker MoietyKey FindingReported ActivityReference
Imidazole-Coumarin–SCH₂–Substitution of oxygen with sulfur in the linker.Potent Anti-HCV Activity mdpi.comnih.gov
Coumarin-TriazoleTwo-carbon spacerOptimal linker length identified for activity.Anticancer Effect frontiersin.org
Chromene-Triazole-SulfonamideExtended acetamide linkerLonger linker led to decreased activity.Poor Cytotoxic Activity nih.gov
Coumarin-TriazoleHexyloxy linkerExploration of longer alkyl chains.Antifungal/Antibacterial nih.gov

Exploration of Substitution Patterns on Both Chromen-2-one and Imidazole Rings

The biological activity of chromen-2-one-imidazole hybrids can be profoundly influenced by the nature and position of substituents on both heterocyclic rings. Structure-activity relationship (SAR) studies have revealed that strategic placement of various functional groups can enhance potency and selectivity. nih.gov

On the chromen-2-one ring, substitutions at positions C6, C7, and C8 are frequently explored. The introduction of small, lipophilic, and electron-withdrawing groups, such as halogens (F, Cl, Br), or electron-donating groups like methoxy (B1213986) (OMe), has been shown to significantly increase antiviral potency. mdpi.comnih.gov Specifically, in a study of imidazole-coumarin conjugates, the addition of a substituent (F, Cl, Br, or OMe) to the coumarin nucleus increased the potency and selectivity index against HCV by a factor of 2.1 to 5.1. mdpi.com Another study found that a 6-chloro substituent on the coumarin ring provided an optimal balance between inhibitory activity and selectivity. researchgate.net SAR analyses of other coumarin hybrids have indicated that bromo- or chloro-substituents on the coumarin moiety are associated with high inhibitory activity. nih.gov

Regarding the imidazole ring, modifications can also lead to substantial changes in bioactivity. For instance, maintaining a hydrogen atom at the N(1) position of the imidazole ring was found to be crucial for anti-HCV activity. nih.gov The replacement of this hydrogen with a methyl group resulted in a decrease in the selectivity index, suggesting that the N-H group may be involved in critical interactions with the biological target. mdpi.com These findings highlight that a systematic exploration of substitution patterns on both rings is a powerful tool for optimizing the pharmacological profile of these hybrid compounds.

Structure-Activity Relationships (SAR) of Substituted Coumarin-Imidazole Hybrids
Core StructureSubstituent & PositionEffect on BioactivityReference
Coumarin RingF, Cl, Br, OMeIncreased potency and selectivity (Anti-HCV) mdpi.comnih.gov
Coumarin Ring6-ChloroOptimal balance of activity and selectivity researchgate.net
Coumarin Ring6- and 8-substitutionsNecessary for anti-HIV activity nih.gov
Imidazole RingN(1)-H (unsubstituted)Higher selectivity compared to N(1)-CH₃ mdpi.com
Imidazole RingN(1)-CH₃ (methylated)Lower selectivity index (Anti-HCV) mdpi.com

Molecular Hybridization Strategies with Other Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design to create novel compounds with enhanced affinity, improved efficacy, or a dual mode of action. researchgate.net The chromen-2-one-imidazole scaffold serves as a versatile platform for further hybridization with other biologically active heterocyclic systems.

A prominent example is the hybridization with 1,2,3-triazole and 1,2,4-triazole (B32235) rings. nih.gov Coumarin-triazole conjugates have been extensively investigated and synthesized, often via copper(I)-catalyzed "click chemistry," to produce agents with potent anticancer and antimicrobial activities. mdpi.comtandfonline.commdpi.comresearchgate.net The triazole ring is valued for its stability, ability to form hydrogen bonds, and its role as a rigid linker connecting the coumarin moiety to other fragments. mdpi.com

Besides triazoles, other heterocycles have been successfully incorporated. The fusion of pyrazole (B372694) and benzimidazole (B57391) moieties with the chromen-2-one core has yielded compounds with significant biological potential. nih.govresearchgate.netresearchgate.net For example, coumarin-benzimidazole hybrids have been evaluated for anti-inflammatory and antioxidant activities. researchgate.net Furthermore, hybridization with other systems like pyran, triazine, and piperazine (B1678402) has been explored to generate novel chemical entities with diverse pharmacological profiles, including antibacterial and cytotoxic properties. dntb.gov.uamdpi.comnih.gov These strategies demonstrate that extending the chromen-2-one-imidazole structure by incorporating a third heterocyclic unit is a fruitful avenue for generating chemical diversity and discovering new bioactive molecules.

Examples of Molecular Hybridization of Chromen-2-one with Other Heterocycles
Hybrid SystemReported Biological ActivityReference
Chromen-2-one-TriazoleAnticancer, Antidiabetic, Antimicrobial nih.govmdpi.comresearchgate.net
Chromen-2-one-PyrazolePDE Inhibition nih.gov
Chromen-2-one-BenzimidazoleAnti-inflammatory, Anthelmintic, Antioxidant researchgate.net
Chromen-2-one-TriazineCytotoxic mdpi.com
Chromen-2-one-PiperazineAntibacterial nih.gov

Computational Chemistry and in Silico Modeling of 4 2 Imidazol 1 Ylethoxy Chromen 2 One Analogs

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 4-(2-imidazol-1-ylethoxy)chromen-2-one analogs, to the binding site of a target protein.

The versatile scaffold of coumarin-imidazole hybrids allows them to interact with a wide array of biological targets, suggesting a broad therapeutic potential. In silico studies have explored the interaction of similar coumarin (B35378) derivatives with numerous proteins implicated in various diseases. onlinejbs.combiointerfaceresearch.com Molecular docking studies have identified several potential targets for these analogs, spanning different therapeutic areas.

For instance, coumarin-based compounds have been docked against enzymes involved in neurodegenerative conditions like Alzheimer's disease, such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). onlinejbs.combiointerfaceresearch.com In the realm of oncology, potential targets include the Epidermal Growth Factor Receptor (EGFR), a key protein in lung cancer, and the Androgen Receptor (AR), which is crucial in prostate cancer. nih.govnih.gov Furthermore, the antifungal activity of chromone-imidazole derivatives has been attributed to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov These studies help build a comprehensive profile of the potential biological activities of this compound analogs.

Table 1: Potential Biological Targets for Coumarin-Imidazole Analogs Identified Through Molecular Docking
Potential TargetAssociated Disease/FunctionReference
Acetylcholinesterase (AChE)Alzheimer's Disease onlinejbs.combiointerfaceresearch.com
Monoamine Oxidase B (MAO-B)Neurodegenerative Diseases onlinejbs.com
Epidermal Growth Factor Receptor (EGFR)Lung Cancer nih.gov
Androgen Receptor (AR)Prostate Cancer nih.gov
Lanosterol 14α-demethylase (CYP51)Fungal Infections nih.gov
TyrosinaseHyperpigmentation mdpi.com
Cyclooxygenase-2 (COX-2)Inflammation onlinejbs.com

A primary output of molecular docking is the prediction of binding affinity, typically expressed as a scoring function value (e.g., binding energy in kcal/mol), which estimates the strength of the ligand-receptor interaction. researchgate.netunl.edu Lower (more negative) scores generally indicate a higher predicted binding affinity. Various scoring functions are employed by docking software like AutoDock Vina and Glide to rank different binding poses. onlinejbs.comnih.gov

Studies on various coumarin hybrids have reported a range of binding affinities depending on the specific analog and the target protein. For example, coumarin-oxadiazole hybrids showed binding energies between -5.1 and -7.3 kcal/mol against targets like AChE and MAO-B. onlinejbs.com More potent coumarin-triazole hybrids exhibited dock scores as low as -10.2 kcal/mol against EGFR. nih.gov The analysis of these scores is crucial for prioritizing compounds for further experimental testing and for understanding the structure-activity relationships (SAR) that govern their binding potency. nih.gov

Table 2: Predicted Binding Affinities of Coumarin Analogs Against Various Targets
Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Coumarin-Oxadiazole HybridsAChE-5.1 to -6.2 onlinejbs.com
Coumarin-Oxadiazole HybridsMAO-B-5.7 to -7.3 onlinejbs.com
General Coumarin DerivativesMAOA-6.5 to -7.5 biointerfaceresearch.com
Coumarin-1,2,3-Triazole HybridsEGFR-10.0 to -10.2 nih.gov
Imidazolo-Triazole DerivativesHDAC2-8.7 ajchem-a.com

Beyond predicting affinity, molecular docking provides a detailed 3D model of the ligand-receptor complex, allowing for the characterization of key intermolecular interactions that stabilize the binding. These non-covalent interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds. mdpi.com Identifying these interactions is fundamental to understanding the molecular basis of a compound's activity and for designing analogs with improved binding. nih.gov

For example, docking studies of related heterocyclic compounds in the active site of EGFR have revealed the formation of crucial hydrogen bonds with the backbone of key amino acid residues like Methionine (Met769). nih.gov Other important interactions observed for coumarin and imidazole-containing compounds include π-sulfur bonds with methionine residues and π-π stacking interactions with aromatic residues such as Phenylalanine (Phe). nih.govresearchgate.net The imidazole (B134444) ring itself can participate in various interactions, including hydrogen bonding and coordination with metal ions present in the active sites of metalloenzymes. researchgate.net

Table 3: Common Intermolecular Interactions for Coumarin-Imidazole Analogs
Interaction TypeDescriptionExample Residues
Hydrogen BondsElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).MET, ARG, GLU researchgate.netnih.gov
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and protein, driving water away.LEU, VAL, ILE
π-π StackingAttractive, noncovalent interactions between aromatic rings.PHE, TYR, TRP researchgate.net
π-Sulfur BondsInteraction between an aromatic ring and the sulfur atom of a methionine residue.MET nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. nih.gov This technique provides deeper insights into the conformational changes, stability, and flexibility of the ligand-receptor system in a simulated physiological environment. semanticscholar.org

MD simulations are initiated from the most promising docked pose to observe the conformational dynamics of the chromen-2-one imidazole complex within the protein's active site. ajchem-a.com Over a simulation period, often ranging from nanoseconds to microseconds, the trajectory reveals how the ligand adjusts its conformation to achieve an optimal fit and how the protein may respond to the ligand's presence. nih.govajchem-a.com This analysis can confirm whether the initial binding mode predicted by docking is stable or if the ligand adopts alternative conformations. nih.gov The imidazole moiety, in particular, can exhibit rotational freedom, and its orientation within the binding pocket over time can be critical for maintaining key interactions. nih.gov

The stability of the ligand-receptor complex is a key determinant of the ligand's potential efficacy and residence time. MD simulations provide quantitative metrics to assess this stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and remains in a stable binding mode. ajchem-a.com

Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein. This can highlight which parts of the binding site are rigid and which are more mobile upon ligand binding. ajchem-a.com Analysis of the number and persistence of hydrogen bonds throughout the simulation also provides strong evidence for the stability of the complex. ajchem-a.com

The inherent flexibility of the ligand itself, particularly the ethoxy linker in this compound, plays a crucial role. While pre-organized, rigid ligands often have a lower entropic penalty upon binding, more flexible linkers can allow the ligand to better adapt and achieve optimal geometric complementarity within the active site. nih.govmdpi.com MD simulations can effectively capture this trade-off between ligand flexibility and binding optimization. nih.gov

Table 4: Key Metrics from MD Simulations for Complex Stability Analysis
MetricDescriptionIndication of Stability
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.Low, converging values (e.g., < 3 Å) indicate a stable complex. ajchem-a.com
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average position.Low fluctuations in binding site residues suggest a stable interaction.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between ligand and protein over time.High occupancy of key hydrogen bonds indicates a stable and specific interaction.
SASA (Solvent Accessible Surface Area)Measures the surface area of the molecule accessible to the solvent.A decrease in SASA upon binding can indicate the ligand is well-buried in the active site. ajchem-a.com

Binding Free Energy Calculations and Computational Thermodynamics

Binding free energy calculations are pivotal in computational drug design for accurately predicting the affinity of a ligand for its biological target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) have become standard tools for estimating these energies. nih.govnih.gov These techniques combine molecular mechanics energies with continuum solvation models to provide a thermodynamic assessment of the binding process. nih.govelsevierpure.com

The general principle of these methods involves calculating the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy (ΔG_bind) is then determined by the difference between the free energy of the complex and the sum of the free energies of the protein and ligand. While computationally less expensive than methods like free energy perturbation, MM/PBSA and MM/GBSA can still yield valuable insights into the binding modes and relative affinities of different ligands. nih.govelsevierpure.com The accuracy of these predictions is sensitive to several factors, including the length of the molecular dynamics simulation and the choice of the solute dielectric constant. elsevierpure.com

For coumarin-based heterocyclic compounds, thermodynamic parameters related to their antioxidant activity have been investigated theoretically. researchgate.netmdpi.com These studies often focus on mechanisms like hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT), calculating reaction enthalpies to determine the preferred antioxidant pathway. researchgate.netmdpi.com Such computational thermodynamic studies are crucial for understanding the bioactivity of these compounds at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are instrumental in identifying the relationship between the chemical structure of a series of compounds and their biological activity. globethesis.com This methodology allows for the prediction of the activity of novel compounds and guides the design of molecules with enhanced potency. nih.gov

Development of 2D and 3D QSAR Models for Predicting Biological Potency

Both 2D and 3D QSAR models have been developed for various series of coumarin and imidazole derivatives to predict their biological potency. nih.govnih.govnih.gov 2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D structure of the molecules, such as electronic, topological, and spatial parameters. nih.govnih.gov Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build these models. researchgate.net For instance, a 2D-QSAR study on coumarin derivatives as anticancer agents revealed a statistically significant model that could predict the biological activity of new molecules. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of atoms. These models generate contour maps that visualize the regions where steric and electrostatic properties are favorable or unfavorable for biological activity. nih.govresearchgate.net For imidazole-based inhibitors, 3D-QSAR models have revealed important structural requirements for good activity by visualizing the steric and electrostatic fields' isocontour maps. nih.govresearchgate.net The predictive power of these models is rigorously validated using both internal and external validation techniques to ensure their robustness. nih.govresearchgate.net

Identification of Physicochemical Descriptors Influencing Bioactivity

A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the bioactivity of a series of compounds. nih.govareeo.ac.ir For coumarin derivatives, various descriptors have been found to be important for different biological activities. For example, in a study on the anticancer activity of coumarin derivatives, the dipole moment and the number of hydrogen bond donors were identified as crucial descriptors. nih.govresearchgate.net

Similarly, for imidazole-containing compounds, QSAR models have highlighted the importance of specific descriptors. researchgate.net Studies on imidazole derivatives have shown that parameters related to molecular shape, electronic properties, and lipophilicity can play a significant role in their biological activity. The identification of these key descriptors provides valuable insights into the mechanism of action and allows for the targeted modification of lead compounds to improve their potency. For instance, the introduction of electron-withdrawing groups or hydrophobic moieties at specific positions has been suggested to enhance the activity of certain coumarin derivatives based on QSAR findings. mdpi.com

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. thenucleuspak.org.pkekb.eg These methods provide detailed information about molecular orbitals and electrostatic potential, which are fundamental to understanding chemical reactions and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (FMO): HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

DFT calculations have been extensively used to determine the HOMO-LUMO energy gaps for coumarin-imidazole derivatives. researchgate.netbohrium.com For example, for a 1-methyl-1H-imidazole substituted coumarin, the HOMO energy was calculated to be -6.212 eV and the LUMO energy was -2.653 eV, resulting in an energy gap of 3.559 eV. researchgate.net This value suggests moderate reactivity and stability. researchgate.net The HOMO-LUMO energy gap can also be used to understand the bioactivity of molecules, as it relates to intermolecular charge transfer processes. irjweb.com

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
1-Methyl-1H-imidazole substituted coumarin -6.212 -2.653 3.559
Imidazole Derivative 1A -6.2967 -1.8096 4.4871

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. thenucleuspak.org.pkresearchgate.net The MESP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential. Typically, red or other negatively colored regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue or positively colored regions indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

For coumarin-imidazole derivatives, MESP analysis has been employed to identify the nucleophilic and electrophilic regions of the molecules. bohrium.com In one study, the greenish areas on the MESP map represented positive regions, while reddish areas indicated negative regions. researchgate.net Such analyses provide crucial insights into the intermolecular interactions that these molecules can engage in, which is vital for understanding their binding to biological targets. The distribution of electrostatic potential across the molecule can help in predicting how it will interact with receptor sites and can guide the design of analogs with improved binding characteristics.

Mulliken Charge Distribution and Electronic Properties

Mulliken population analysis is a method for estimating partial atomic charges, which is crucial for understanding a molecule's reactivity, dipole moment, and electronic structure. For the analog 2HOE, the distribution of Mulliken charges has been calculated to identify the electropositive and electronegative centers within the molecule.

The analysis reveals that the oxygen atoms, particularly those in the carbonyl groups of the chromen-2-one moieties, carry significant negative charges. bohrium.com For instance, in a vacuum environment, the oxygen atom labeled O23 exhibits a notable negative charge, indicating its role as a primary site for electrophilic attack. Conversely, many of the hydrogen atoms possess positive charges. researchgate.net The distribution of these charges across the molecule is influenced by the solvent environment, with charge separation generally increasing with the polarity of the solvent. researchgate.netresearchgate.net This solvent-induced redistribution of electron density highlights the molecule's polarizability and its ability to interact with its surroundings. researchgate.net

The electronic properties of 2HOE are further defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 2HOE, these energy values have been computed in different media to understand how the environment affects its electronic behavior and reactivity. bohrium.com

Solvation Energy and Solvent Effect Analysis

The interaction between a solute molecule and a solvent can significantly alter the molecule's properties and stability. The solvation energy represents the energy change when a molecule is transferred from a vacuum (gas phase) to a solvent. For the 2HOE analog, solvation energies were calculated in different solvents, such as non-polar hexane (B92381) and polar DMSO, to understand its behavior in various environments. bohrium.com

Computational studies show that the stability of 2HOE is influenced by the polarity of the solvent. The total energy of the molecule decreases as the solvent polarity increases, indicating greater stabilization. This is reflected in the calculated solvation energies. The more negative the solvation energy, the stronger the interaction between the solute and the solvent, and the more stable the molecule is in that medium. The analysis of 2HOE demonstrates that polar solvents lead to more pronounced changes in its electronic properties and a greater degree of stabilization through solvation. bohrium.com

Ionization Potential, Electron Affinity, Chemical Hardness, and Electrophilicity Indices

Global reactivity descriptors derived from the HOMO and LUMO energies provide a quantitative measure of a molecule's reactivity. These descriptors include ionization potential, electron affinity, chemical hardness, and the global electrophilicity index. bohrium.comnih.gov

Ionization Potential (IP): Defined as the energy required to remove an electron from a molecule, IP is related to the HOMO energy (IP ≈ -EHOMO). A lower ionization potential indicates that the molecule can more easily donate an electron. bohrium.com

Electron Affinity (EA): This is the energy released when a molecule accepts an electron and is related to the LUMO energy (EA ≈ -ELUMO). A higher electron affinity suggests a greater propensity to accept an electron. bohrium.com

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the ionization potential and electron affinity: η = (IP - EA) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying lower reactivity. bohrium.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A higher electrophilicity index indicates a stronger capacity to act as an electron acceptor. bohrium.comnih.gov

For the analog 2HOE, these parameters were calculated in a vacuum and in different solvents to assess how its reactivity profile changes with the environment. bohrium.com

The table below summarizes the calculated global reactivity descriptors for the analog 2HOE in different media. bohrium.com

ParameterVacuumHexaneDMSO
HOMO Energy (eV) -6.215-6.234-6.313
LUMO Energy (eV) -1.916-1.954-2.087
Energy Gap (ΔE) (eV) 4.2994.2804.226
Ionization Potential (I) (eV) 6.2156.2346.313
Electron Affinity (A) (eV) 1.9161.9542.087
Chemical Hardness (η) (eV) 2.1502.1402.113
Electrophilicity Index (ω) (eV) 4.2704.3644.606

These in silico findings for the analog 2HOE provide a foundational understanding of the electronic characteristics and reactivity patterns that can be expected from this class of imidazole-chromenone compounds. bohrium.com

Structure Activity Relationship Sar Elucidation for Chromen 2 One Imidazole Derivatives

Correlation of Structural Diversity with Biological Potency and Selectivity

The core scaffold of chromen-2-one, also known as coumarin (B35378), is a versatile platform in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netnih.govresearchgate.net The introduction of an imidazole (B134444) ring, a five-membered aromatic heterocycle, can further enhance these activities and introduce new pharmacological dimensions. nih.gov

The biological potency of these hybrid molecules is highly dependent on the nature and position of substituents. For instance, studies on various 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles have shown that the presence of electron-withdrawing groups on the chromone (B188151) ring can significantly impact antimicrobial activity. nih.gov Specifically, derivatives bearing bromo and chloro substituents have demonstrated potent inhibitory activity against fungal strains like S. cerevisiae and C. albicans. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) of selected chromen-2-one imidazole derivatives, illustrating the impact of substitution on antifungal activity.

CompoundSubstituent on Chromone RingTest OrganismMIC (µg/mL)
4f BromoS. cerevisiae1.4
4g ChloroC. albicans1.5

Data sourced from literature reports on 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles. nih.gov

Influence of Imidazole Ring Substitution on Target Specificity and Molecular Interactions

The imidazole moiety is a critical component for molecular recognition, capable of participating in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. nih.gov Substitutions on the imidazole ring can modulate its electronic properties and steric profile, thereby influencing its binding affinity and specificity for different biological targets.

While direct SAR studies on the imidazole ring of 4-(2-imidazol-1-ylethoxy)chromen-2-one are limited in the provided literature, general principles from related imidazole-containing compounds can be extrapolated. For example, N-alkylation of the imidazole ring is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov In the context of 2-(chromon-3-yl)imidazoles, N-allylation was shown to enhance antibacterial activity against B. subtilis. nih.gov

The nature of substituents on the carbon atoms of the imidazole ring also dictates the interaction with target proteins. Bulky substituents can provide additional van der Waals interactions but may also introduce steric hindrance, depending on the topology of the binding site. The unsubstituted imidazole ring in this compound presents a hydrogen bond donor (N-H) and acceptor (N) which can be crucial for target binding.

Role of the Ethoxy Linker in Modulating Pharmacological Profiles

In this compound, the ethoxy linker provides a degree of flexibility, allowing the imidazole and chromen-2-one moieties to orient themselves within a binding pocket. Studies on other classes of compounds have demonstrated that linker length can significantly impact biological activity. For instance, in a series of 5- and 7-hydroxycoumarin derivatives, the length of the alkyl chain connecting the coumarin core to a piperazine (B1678402) moiety was found to be a key factor for affinity to serotonin (B10506) receptors. mdpi.com

The oxygen atom in the ethoxy linker can also participate in hydrogen bonding, further anchoring the ligand to its target. The crystal structure of a related compound, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, shows that the ethoxy group is nearly coplanar with the coumarin ring, suggesting a preferred orientation that may influence receptor interaction. nih.gov The flexibility of the ethoxy linker in this compound allows for various conformations, which could be advantageous for binding to diverse biological targets.

Rational Design Principles Derived from SAR for Optimized Compound Development

The collective SAR insights provide a framework for the rational design of novel chromen-2-one imidazole derivatives with improved therapeutic potential. Key principles for the optimization of compounds based on the this compound scaffold include:

Systematic Substitution on the Chromen-2-one Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the chromen-2-one ring can be explored to modulate lipophilicity, electronic properties, and steric interactions. This approach has been successful in optimizing other chromen-2-one-based inhibitors. nih.gov

Modification of the Imidazole Ring: Strategic substitution on the imidazole ring can enhance target specificity and potency. This includes N-alkylation to improve cell permeability and the introduction of functional groups that can form specific interactions with the target protein.

Linker Optimization: The length and nature of the linker should be systematically varied. Exploring linkers with different degrees of flexibility and hydrogen bonding capacity could lead to compounds with enhanced activity. For example, replacing the ethoxy linker with longer or more rigid linkers could be investigated.

Structure-Based Drug Design: Where the biological target is known, computational methods such as molecular docking can be employed to guide the design of new derivatives with improved binding affinities. nih.govnih.gov This approach allows for the visualization of ligand-receptor interactions and the rational placement of functional groups to maximize binding.

By applying these rational design principles, it is possible to systematically explore the chemical space around the this compound scaffold and develop optimized compounds with superior pharmacological profiles for various therapeutic applications. mdpi.com

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action

Anti-Cancer Activity

There is no available data from preclinical studies to suggest that 4-(2-imidazol-1-ylethoxy)chromen-2-one possesses anti-cancer properties.

Kinase Inhibition Pathways (e.g., VEGFR-2, PIM kinase family)

No studies were found that investigated the inhibitory effects of this compound on any kinase pathways, including but not limited to VEGFR-2 or the PIM kinase family.

Inhibition of Heat Shock Protein (HSP90)

There is no evidence to indicate that this compound functions as an inhibitor of Heat Shock Protein 90 (HSP90).

Anti-Angiogenesis Mechanisms (e.g., KRAS, Wnt, VEGF inhibition)

No research has been published detailing any anti-angiogenic properties of this compound or its potential to inhibit pathways involving KRAS, Wnt, or VEGF.

Modulation of Apoptosis Pathways

There are no available studies that have examined the effect of this compound on the modulation of apoptosis pathways in cancer cells.

Inhibition of Monocarboxylate Transporters

The potential for this compound to inhibit monocarboxylate transporters has not been investigated in any published research.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the compound “this compound” corresponding to the preclinical pharmacological investigations and molecular mechanisms of action outlined in your request.

Specifically, no studies were found detailing the effects of “this compound” on:

Carbonic Anhydrase Inhibition

Telomerase and Aromatase Inhibition

Sulfatase Inhibition

Inhibition of Inflammasomes (e.g., NLRP3)

Attenuation of Inflammatory Responses (e.g., Carrageenan-induced paw edema model)

Modulation of Pro-Inflammatory Cytokines

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables, as this information does not appear to exist in the scientific domain for this specific chemical entity.

Antimicrobial Efficacy

While direct studies on this compound are absent, the broader classes of coumarin (B35378) and imidazole (B134444) compounds, as well as their hybrids, have been extensively investigated for their antimicrobial properties. cu.edu.trarabjchem.orgresearchgate.net

Antibacterial Spectrum and Mechanisms (against Gram-positive and Gram-negative bacteria)

There is no specific research detailing the antibacterial spectrum or mechanism of action for this compound. However, the coumarin nucleus is a well-known pharmacophore in antibacterial drug discovery, with derivatives showing activity against a range of bacteria. arabjchem.orgresearchgate.net Substitutions at various positions on the coumarin ring, particularly at the C-3 and C-4 positions, have been shown to be crucial for antibacterial potency. arabjchem.org For instance, certain coumarin-imidazole hybrids have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus. cu.edu.tr Generally, coumarin derivatives may exert their antibacterial effects through various mechanisms, including the inhibition of essential enzymes or disruption of the bacterial cell wall. researchgate.net The imidazole moiety is also a key component of many antimicrobial agents. nih.gov

Antifungal Spectrum and Mechanisms (e.g., Candida albicans, Aspergillus species)

Specific data on the antifungal spectrum of this compound is not available. The imidazole ring is a cornerstone of many clinically used antifungal drugs, such as ketoconazole (B1673606) and miconazole. nih.gov These agents typically function by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. The coumarin scaffold has also been incorporated into compounds with antifungal properties. nih.gov For example, some 4-substituted coumarin derivatives have shown activity against Candida albicans and Aspergillus niger. researchgate.net The combination of these two pharmacophores in one molecule could theoretically lead to antifungal activity, but this remains to be experimentally verified for the specific compound .

Antiparasitic Potential

No studies were found that specifically evaluate the antiparasitic potential of this compound. However, research on related coumarin-imidazole hybrid molecules has shown promise. For example, a series of coumarin-imidazole derivatives were synthesized and tested for anthelmintic activity against the fish parasite Dactylogyrus intermedius, with some compounds showing significant efficacy. nih.gov The antiparasitic action of imidazole-based compounds may involve the induction of oxidative stress within the parasite. nih.gov These findings suggest that coumarin-imidazole hybrids are a class of compounds with potential antiparasitic applications, though specific data for this compound is lacking. cu.edu.tr

Anti-Diabetic Potential

The potential for coumarin and imidazole derivatives to act as anti-diabetic agents has been explored, particularly through the inhibition of key digestive enzymes involved in carbohydrate metabolism.

Dual Inhibition of Alpha-Glucosidase and Alpha-Amylase

There is no direct evidence from the literature to confirm that this compound is a dual inhibitor of alpha-glucosidase and alpha-amylase. The inhibition of these enzymes is a key strategy for managing type 2 diabetes. nih.govmdpi.com Alpha-amylase breaks down large carbohydrates like starch into smaller oligosaccharides, which are then further broken down into absorbable monosaccharides, primarily glucose, by alpha-glucosidase. wikipedia.org Some imidazole derivatives, such as 4,5-diphenylimidazole-2-thione, have been reported to inhibit both α-glucosidase and α-amylase. nih.gov Similarly, various coumarin derivatives have been investigated as inhibitors of these enzymes. researchgate.net This suggests a theoretical basis for the anti-diabetic potential of a coumarin-imidazole hybrid, but experimental validation for this specific compound is required.

Mechanisms in Post-Prandial Hyperglycemia Management

In the context of post-prandial hyperglycemia management, the mechanism of action for an inhibitor of alpha-glucosidase and alpha-amylase involves delaying carbohydrate digestion. nih.gov By slowing the breakdown of complex carbohydrates in the small intestine, the subsequent absorption of glucose into the bloodstream is also slowed. wikipedia.org This leads to a reduction in the sharp increase in blood glucose levels that typically occurs after a meal (post-prandial hyperglycemia). nih.govnih.gov While this is the established mechanism for this class of inhibitors, it is important to note that the activity of this compound as such an inhibitor has not been documented.

Antioxidant Mechanisms

There is currently no published research detailing the antioxidant mechanisms of this compound. Investigations would be required to determine if the compound acts as a radical scavenger, a metal chelator, or an inducer of endogenous antioxidant enzymes. Such studies would typically involve a variety of in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ferric reducing antioxidant power (FRAP), or cellular antioxidant activity (CAA) assays, to elucidate its potential modes of action.

Anthelmintic Activity

Specific data regarding the anthelmintic activity of this compound is not found in the available scientific literature. To establish any potential efficacy against helminth parasites, the compound would need to be evaluated in preclinical in vitro and in vivo models. These studies would typically assess its ability to induce paralysis or death in various parasitic worm species and would be necessary to determine its potency and spectrum of activity.

Emerging Research Applications and Future Perspectives for 4 2 Imidazol 1 Ylethoxy Chromen 2 One

Exploration in Optoelectronic Applications and Photophysical Properties

The chromen-2-one scaffold is well-regarded for its fluorescent properties and is a core component in many dyes and probes. researchgate.net The incorporation of an imidazole (B134444) group can further modulate these electronic and optical characteristics, opening avenues for applications in optoelectronics. Computational studies on related imidazole-substituted coumarin (B35378) derivatives, using methods like Density Functional Theory (DFT), have been employed to understand their structural and electronic effects. informaticsjournals.co.inresearchgate.net

Research into similar molecular structures suggests that 4-(2-imidazol-1-ylethoxy)chromen-2-one could be a promising candidate for photonics and charge-transfer systems. informaticsjournals.co.inresearchgate.net Analysis of Frontier Molecular Orbitals (HOMO and LUMO) in analogous compounds reveals energy gaps that indicate moderate molecular stability and reactivity, which are crucial for optoelectronic device performance. informaticsjournals.co.inresearchgate.net The photophysical properties, such as absorption and emission spectra, are influenced by solvent polarity, with some derivatives showing high luminescence and significant Stokes shifts. researchgate.net The potential for aggregation-induced emission (AIE) is another area of interest, where molecules exhibit enhanced fluorescence in an aggregated or solid state. nih.gov These characteristics suggest that this compound could be developed for use in Organic Light-Emitting Diodes (OLEDs) and other luminescent materials. researchgate.netnih.gov

Table 1: Potential Optoelectronic and Photophysical Properties
PropertyAnticipated CharacteristicPotential Application
FluorescenceExpected strong emission based on the chromen-2-one coreFluorescent probes, OLEDs researchgate.netrsc.org
SolvatochromismShift in absorption/emission spectra with solvent polarityEnvironmental sensors researchgate.net
Charge TransferPotential for intramolecular charge transfer (ICT)Nonlinear optics, charge-transfer systems informaticsjournals.co.in
HOMO-LUMO GapModerate energy gap suggesting balanced stability and reactivitySemiconductors, photovoltaic devices informaticsjournals.co.inresearchgate.net

Development as Chemical Sensors (e.g., Metal Ion Detection)

The imidazole moiety, with its pyridine-like nitrogen atom, is an effective metal-ion binding site. scispace.com This property, combined with the fluorescent signaling of the chromen-2-one unit, makes this compound a prime candidate for the development of chemical sensors. Imidazole-based chemosensors have demonstrated selectivity and sensitivity for various metal ions, particularly copper (Cu²+). scispace.comnih.gov

The sensing mechanism often involves a "turn-off" or "turn-on" fluorescent response upon binding with the target ion. nih.govnih.gov For instance, the interaction with Cu²+ can quench the natural fluorescence of the molecule. scispace.com Computational analyses, including Molecular Electrostatic Potential (MESP) mappings, can help understand the regions of electron density and predict the molecule's reactivity and interaction with metal ions. informaticsjournals.co.in The development of such sensors is crucial for environmental monitoring and biological imaging. nih.govnih.gov Derivatives of this compound could be engineered to detect a range of heavy metal ions with high selectivity and low detection limits. nih.govnih.gov

Table 2: Potential as a Chemical Sensor
Target AnalyteSensing MechanismDetection MethodPotential Application
Metal Ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺)Coordination with imidazole nitrogen, leading to changes in ICTFluorometric ("turn-off") or Colorimetric scispace.comnih.govnih.govEnvironmental water testing, biological imaging nih.gov
Anions (e.g., S²⁻)Cascade recognition following metal ion complexationFluorometric or Colorimetric nih.govSequential ion detection

Advanced Drug Discovery Paradigms for Multifactorial Diseases

Multifactorial diseases, such as cancer and neurodegenerative disorders, involve complex pathological pathways, making them difficult to treat with single-target drugs. The concept of multifunctional compounds (MFCs), which can interact with multiple biological targets, has emerged as a promising therapeutic strategy. nih.gov MFCs are often designed as hybrid molecules combining two or more pharmacophores to elicit multiple pharmacological actions. nih.gov

This compound is a quintessential example of such a hybrid structure. Coumarin derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netresearchgate.net Similarly, the imidazole scaffold is a core component of many pharmacologically active molecules with antimicrobial and anticancer properties. researchgate.netmdpi.com The combination of these two pharmacophores in a single molecule could lead to synergistic effects or a broader range of activity, potentially addressing different facets of a complex disease. nih.gov This approach offers advantages such as improved pharmacokinetic profiles and a reduced likelihood of drug-drug interactions compared to combination therapies. nih.gov

Identification of Lead Compounds for Further Preclinical Development

In the drug discovery pipeline, a "lead compound" is a molecule that demonstrates a desired biological activity and serves as the starting point for optimization into a clinical drug candidate. technologynetworks.com Given the established pharmacological profiles of both coumarins and imidazoles, this compound and its derivatives represent a promising source of new lead compounds.

The process of lead identification involves screening compounds for specific biological activities. technologynetworks.com For example, derivatives could be tested in vitro for their inhibitory activity against specific enzymes like phosphodiesterase 4 (PDE4), which is relevant to inflammation, or for their cytotoxic effects on various cancer cell lines. nih.govresearchgate.net Compounds that show potent activity can then be selected for further preclinical development, which involves studies on pharmacokinetics, toxicity, and efficacy in animal models. technologynetworks.com The structural versatility of the this compound scaffold allows for systematic chemical modifications to optimize potency, selectivity, and drug-like properties, a critical step in transforming a lead compound into a viable therapeutic agent.

Addressing Research Gaps and Future Experimental Validation Methodologies

While the potential of this compound is significant, its properties are largely inferred from studies on related compounds. There is a clear need for direct experimental investigation of this specific molecule to validate these predictions.

Key Research Gaps:

Photophysical Characterization: The specific absorption, emission, quantum yield, and lifetime of this compound in various solvents have not been experimentally determined.

Sensing Specificity and Sensitivity: While its potential as a metal ion sensor is high, comprehensive screening against a wide range of cations and anions is required to establish its selectivity and to calculate precise detection limits.

Biological Activity Profile: The compound has not been systematically screened for its biological activities. Its efficacy against various microbial strains, cancer cell lines, and inflammatory markers is unknown.

In Vivo Studies: There is no data on the pharmacokinetics, bioavailability, or in vivo efficacy and toxicity of this compound.

Future Experimental Validation:

Spectroscopic and Photophysical Studies: Conduct detailed UV-Vis absorption and fluorescence spectroscopy to characterize its optical properties. Time-resolved fluorescence studies would provide insights into its excited-state dynamics.

Chemosensor Evaluation: Perform systematic titration experiments with a diverse panel of metal ions and anions, monitoring changes in fluorescence and absorbance to determine binding constants and detection limits.

In Vitro Biological Assays: Screen the compound against panels of cancer cell lines (e.g., NCI-60) and pathogenic microbes. Conduct enzyme inhibition assays for relevant targets (e.g., PDE4, kinases).

Computational Modeling: Utilize DFT and other computational methods to model its interaction with biological targets and to guide the design of more potent derivatives.

Preclinical Evaluation: For derivatives that emerge as promising lead compounds, subsequent studies in animal models will be necessary to evaluate their therapeutic potential and safety profile.

Addressing these research gaps through rigorous experimental validation will be crucial to fully realize the promising applications of this compound in science and medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-imidazol-1-ylethoxy)chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one can react with imidazole derivatives under reflux in ethanol or benzene (Scheme 19 in ). Optimization involves adjusting solvent polarity (e.g., ethanol vs. benzene), temperature (reflux vs. room temperature), and stoichiometry of reagents. Alkaline ring-opening of chromone intermediates (e.g., using NaBH₄) followed by cyclization with acetaldehyde has also been reported ().

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures. Hydrogen-bonding patterns can be analyzed via graph-set analysis ( ). For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 7.97 Å, b = 16.43 Å) are common for imidazole-containing chromenones ().
  • Spectroscopy : ¹H/¹³C NMR to confirm imidazole and chromenone moieties; IR for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches.

Q. How can researchers address impurities in synthesized batches of this compound?

  • Methodological Answer : Common impurities include unreacted imidazole or chromenone precursors. Purification strategies:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane.
  • Recrystallization : Ethanol/water mixtures are effective for removing polar byproducts ().
  • HPLC : For high-purity requirements, employ C18 columns with acetonitrile/water mobile phases ( ).

Advanced Research Questions

Q. What computational approaches are suitable for predicting the biological activity of this compound analogs?

  • Methodological Answer :

  • QSAR Modeling : Use Genetic Function Algorithm (GFA) to develop predictive models. Key descriptors include logP, polar surface area, and H-bond acceptor/donor counts. For example, a QSAR model with = 0.950 and = 0.912 can prioritize analogs with enhanced anti-cancer activity ( ).
  • Docking Studies : Target receptors like GPR39 () or kinases (CDK1/GSK3β) using AutoDock Vina. Focus on imidazole-ether interactions with binding pockets.

Q. How do hydrogen-bonding networks influence the crystal packing and solubility of this compound?

  • Methodological Answer :

  • Graph-Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism. Imidazole N-H···O=C (chromenone) and C-H···O interactions dominate packing ( ).
  • Solubility Prediction : Poor aqueous solubility arises from aromatic stacking. Introduce hydrophilic substituents (e.g., -OH at position 7) or co-crystallize with cyclodextrins ( ).

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity).
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation ( ).
  • Structural Confirmation : Re-analyze compound integrity via LC-MS post-assay to rule out decomposition ().

Q. How can structural modifications enhance the compound’s selectivity for specific molecular targets?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the imidazole ring with triazoles or pyridines to modulate H-bonding ().
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂ at position 8) to enhance electrophilicity for covalent binding ().
  • Hybrid Derivatives : Attach thiazole or pyrimidine moieties to exploit synergistic interactions ().

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